molecular formula C8H8BrNO3 B13614643 2-Bromo-1-(3-nitrophenyl)ethanol

2-Bromo-1-(3-nitrophenyl)ethanol

Cat. No.: B13614643
M. Wt: 246.06 g/mol
InChI Key: GGHMLSGJPIBJRA-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrNO3. It is a brominated derivative of nitrophenyl ethanol and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-ol typically involves the bromination of 3-nitrophenyl ethanol. One common method includes the reaction of 3-nitrophenyl ethanol with bromine in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-(3-nitrophenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Chromium trioxide or potassium permanganate.

Major Products

    Substitution: Various substituted phenyl ethanols.

    Reduction: 2-bromo-1-(3-aminophenyl)ethan-1-ol.

    Oxidation: 2-bromo-1-(3-nitrophenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(3-nitrophenyl)ethan-1-ol is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The presence of the bromine and nitro groups allows for specific interactions with biological molecules, influencing pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-nitrophenyl)ethan-1-ol
  • 2-Bromo-1-(4-nitrophenyl)ethan-1-ol
  • 2-Bromo-1-(3-nitrophenyl)ethanone

Uniqueness

2-Bromo-1-(3-nitrophenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the nitro group on the phenyl ring influences its electronic properties and reactivity, making it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-bromo-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2

InChI Key

GGHMLSGJPIBJRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O

Origin of Product

United States

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